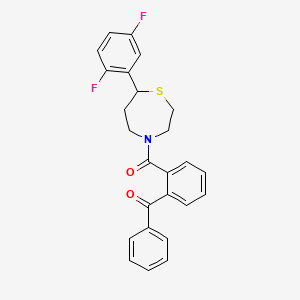![molecular formula C21H12ClF3N2OS B2765447 N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 306980-38-1](/img/structure/B2765447.png)
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound with the CAS number 306980-38-1 . It has a molecular formula of C21H12ClF3N2OS and a molecular weight of 432.85 . This product is intended for research use only.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 432.846 and a density of 1.5±0.1 g/cm3 . It has a boiling point of 478.1±45.0 °C at 760 mmHg . The melting point and other physical properties aren’t specified in the available resources .Aplicaciones Científicas De Investigación
High Refractive Index Polyimides
Research has shown that compounds similar to the specified chemical structure, particularly those involving chlorophenyl and trifluoromethyl groups, can be used to synthesize transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for applications requiring high-performance optical materials with excellent transparency and colorlessness. Such polyimides could potentially be used in advanced electronics and optoelectronics where materials with specific optical properties are required (Tapaswi et al., 2015).
Antipathogenic Activity
Compounds structurally related to the query, featuring chlorophenyl and trifluoromethyl groups, have been investigated for their antipathogenic activity. The presence of chlorophenyl moieties, in particular, has been correlated with significant antibacterial effects against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for these compounds in the development of novel antimicrobial agents aimed at combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Thermal and Antimicrobial Studies
The thermal properties and antimicrobial activities of sulfanilamide derivatives, which share functional groups with the compound , have been explored. These studies include the synthesis and characterization of derivatives, demonstrating their thermal stability and assessing their antibacterial and antifungal activities. Such research underscores the potential of these derivatives in materials science, especially where thermal stability is coupled with antimicrobial properties (Lahtinen et al., 2014).
Synthetic Routes to Heterocycles
The chemical reactivity of related compounds has been utilized to develop new synthetic routes to heterocycles, a class of organic compounds that are central to the development of pharmaceuticals and materials science. These studies demonstrate the versatility of chlorophenyl and trifluoromethyl groups in organic synthesis, particularly in the construction of complex molecular architectures with potential applications in drug development and materials engineering (Samii, Ashmawy, & Mellor, 1987).
Molecular Interactions in Crystals
Investigations into the molecular interactions of sulfonamides, which share similarities with the target compound, have provided insights into their behavior in crystals and solutions. This research is crucial for understanding the solid-state properties of materials, which is essential for the design of new materials with tailored properties. Such studies can inform the development of advanced materials with specific crystalline structures for use in pharmaceuticals, electronics, and nanotechnology (Perlovich et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2OS/c22-16-4-7-18(8-5-16)29-19-9-6-17(11-14(19)12-26)27-20(28)13-2-1-3-15(10-13)21(23,24)25/h1-11H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPRJSDJXOEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765364.png)
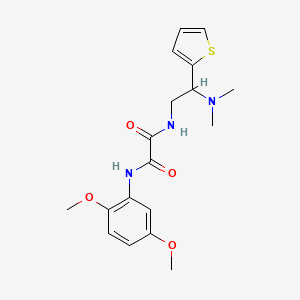
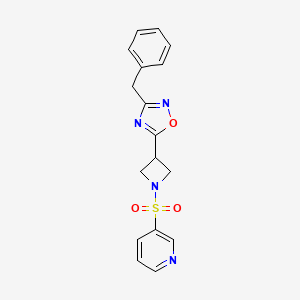

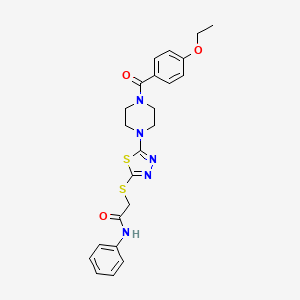
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylimidazol-4-yl)methanone](/img/structure/B2765378.png)
![2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2765381.png)
![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)
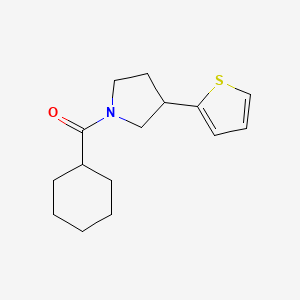
![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)
